molecular formula C7H4INS B12070129 7-Iodothieno[3,2-b]pyridine

7-Iodothieno[3,2-b]pyridine

Cat. No.: B12070129
M. Wt: 261.08 g/mol
InChI Key: HHZLPIVFNPCVCR-UHFFFAOYSA-N
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Description

7-Iodothieno[3,2-b]pyridine is a heterocyclic compound featuring a fused thiophene-pyridine core with an iodine substituent at the 7-position. For example, 7-chloro-2-iodothieno[3,2-b]pyridine (CAS 602303-26-4) shares a similar backbone and is characterized by:

  • Molecular weight: 341.701 g/mol
  • Physical form: Solid
  • Storage: 4°C
  • Purity: 98%
  • Synthesis: Likely involves halogenation or cross-coupling strategies, as seen in radioiodination methods for pyridopyrimidinones (e.g., stannyl precursor reactions) .

Properties

Molecular Formula

C7H4INS

Molecular Weight

261.08 g/mol

IUPAC Name

7-iodothieno[3,2-b]pyridine

InChI

InChI=1S/C7H4INS/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H

InChI Key

HHZLPIVFNPCVCR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=CSC2=C1I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodothieno[3,2-b]pyridine typically involves the iodination of thieno[3,2-b]pyridine. One common method is the direct iodination using iodine and a suitable oxidizing agent. For example, a radical-based direct C–H iodination protocol can be employed, where the iodination occurs in a regioselective manner . This method is advantageous due to its scalability and general applicability.

Industrial Production Methods: Industrial production of 7-Iodothieno[3,2-b]pyridine may involve similar iodination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions can be optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 7-Iodothieno[3,2-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in cross-coupling reactions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the thieno[3,2-b]pyridine moiety.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has shown that derivatives of thieno[3,2-b]pyridine, including 7-iodothieno[3,2-b]pyridine, exhibit significant anticancer properties. These compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies indicate that thieno[2,3-b]pyridine compounds can effectively target specific enzymes involved in cancer progression, such as phosphoinositide-specific phospholipase C (pi-PLC) and various kinases associated with cell signaling pathways .

Biological Mechanism
The mechanism of action often involves modulation of metabolic pathways critical for cancer cell survival. For example, one study highlighted the impact of thieno[2,3-b]pyridine on glycolysis and energy metabolism in breast cancer cells, suggesting that these compounds can alter metabolic profiles to inhibit tumor growth .

Pharmacological Studies
Pharmacological evaluations have demonstrated that 7-iodothieno[3,2-b]pyridine derivatives can act as selective inhibitors of key enzymes such as phosphodiesterases (PDEs), which are implicated in inflammatory responses and cancer progression . The structure-activity relationship (SAR) studies have provided insights into how modifications to the thieno[3,2-b]pyridine framework can enhance potency and selectivity against specific biological targets .

Organic Electronics Applications

Organic Semiconductors
In the realm of organic electronics, 7-iodothieno[3,2-b]pyridine serves as a crucial building block for organic semiconductors. It has been utilized in the fabrication of organic field-effect transistors (OFETs), where its electronic properties contribute to improved device performance . The incorporation of iodine enhances charge transport characteristics, making it suitable for high-efficiency electronic applications.

Material Properties
The unique electronic properties of thieno[3,2-b]pyridine derivatives allow them to be integrated into various organic electronic devices. Their ability to form stable thin films and exhibit good charge mobility is essential for applications in flexible electronics and photovoltaic cells .

Synthesis and Characterization

The synthesis of 7-iodothieno[3,2-b]pyridine typically involves iodination reactions under controlled conditions. Common methods include reacting thieno[3,2-b]pyridine with iodine in the presence of oxidizing agents such as hydrogen peroxide or sodium hypochlorite . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Case Studies

Several case studies highlight the efficacy of 7-iodothieno[3,2-b]pyridine in both medicinal and electronic applications:

  • Case Study 1: Anticancer Efficacy
    A study investigating the effects of a newly synthesized thieno[2,3-b]pyridine compound on breast cancer cell lines revealed significant reductions in cell viability at nanomolar concentrations. The compound was found to interfere with glycolytic pathways, emphasizing its potential as an anticancer agent .
  • Case Study 2: Organic Electronics Performance
    Research on OFETs utilizing 7-iodothieno[3,2-b]pyridine demonstrated enhanced charge mobility compared to other materials. Devices fabricated with this compound exhibited superior performance metrics, validating its application in next-generation electronic devices .

Mechanism of Action

The mechanism of action of 7-Iodothieno[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. For example, derivatives of thieno[3,2-b]pyridine have been shown to interact with the GABA A receptor, exhibiting neurotropic activity . The iodine atom can also play a role in facilitating interactions with biological targets through halogen bonding.

Comparison with Similar Compounds

7-Chloro-2-iodothieno[3,2-b]pyridine

  • Structure : Chlorine at 7-position, iodine at 2-position.
  • Key Properties : Higher molecular weight (341.7 g/mol) due to dual halogens; solid stability at 4°C .
  • Applications : Serves as a versatile intermediate for further functionalization.

Dithieno[3,2-b:2',3'-d]pyridine

  • Structure : Dual thiophene rings fused with pyridine.
  • Key Properties: Acts as a donor unit in π-conjugated copolymers (e.g., paired with benzodithiophene acceptors) .
  • Applications : Organic electronics (e.g., photovoltaic devices), emphasizing the role of fused heterocycles in charge transport .

[124I]-Labeled Pyrido[2,3-d]pyrimidin-7-one ([124I]18)

  • Structure: Radioiodinated pyridopyrimidinone.
  • Synthesis : Achieved via radioiodo-destannylation (Sn → I substitution) with 79–86% yield and >99% purity .
  • Applications : Radiotracer for imaging Abl kinase activity in cancer research .

3-Iodo-4-methoxypyridine

  • Structure : Methoxy and iodine substituents on pyridine.
  • Applications: Intermediate in pharmaceutical synthesis; simpler structure compared to fused thienopyridines .

7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

  • Structure : Dioxane-fused pyridine with Cl and I substituents.
  • Molecular Weight : 297.48 g/mol .
  • Applications: Potential pharmaceutical intermediate, though specific uses are underexplored .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
7-Chloro-2-iodothieno[3,2-b]pyridine C₇H₃ClINS 341.7 Dual halogenation, solid stability Chemical intermediate
Dithieno[3,2-b:2',3'-d]pyridine C₉H₅NS₂ 191.28 Fused donor unit Organic electronics
[124I]18 (Pyridopyrimidinone derivative) C₁₃H₈IN₃O 349.13 Radiolabeled, high purity Kinase imaging
3-Iodo-4-methoxypyridine C₆H₆INO 235.01 Simple substituted pyridine Synthetic intermediate
7-Chloro-8-iodo-dioxino-pyridine C₈H₆ClINO₂ 297.48 Dioxane-fused core Undisclosed (pharma intermediate)

Research Findings and Key Insights

  • Synthesis : Radioiodination via stannyl precursors (e.g., SnR₃ → I substitution with H₂O₂/HOAc) is a high-yield method applicable to fused heterocycles .
  • Electronic Applications: Fused thienopyridines (e.g., dithieno derivatives) enhance charge mobility in donor-acceptor copolymers, critical for optoelectronic devices .
  • Pharmaceutical Potential: Iodinated analogs (e.g., [124I]18) demonstrate utility in targeted imaging, suggesting similar applications for 7-iodothieno derivatives in diagnostics .
  • Stability : Halogen positioning (e.g., 7-I vs. 2-I in chloro-iodo analogs) influences thermal stability and reactivity, necessitating tailored storage conditions .

Biological Activity

7-Iodothieno[3,2-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a fused thiophene and pyridine ring system, with an iodine atom at the 7th position, which influences its reactivity and biological interactions. This article reviews the biological activity of 7-Iodothieno[3,2-b]pyridine, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of 7-Iodothieno[3,2-b]pyridine is C7H4INS. Its unique structure allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The iodine atom can be replaced with other functional groups.
  • Coupling Reactions : It can undergo cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
  • Oxidation and Reduction : While less common, these reactions also occur under specific conditions.

Anticancer Properties

Research has highlighted the potential of 7-Iodothieno[3,2-b]pyridine derivatives as anticancer agents. Several studies have demonstrated their efficacy against various cancer cell lines, particularly in inhibiting the growth of triple-negative breast cancer (TNBC) cells.

  • Mechanism of Action :
    • The compound interacts with key molecular targets involved in cancer progression. For instance, some derivatives have been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2) and Src kinase, both of which are crucial for tumor growth and angiogenesis .
    • A study indicated that a derivative of thieno[3,2-b]pyridine exhibited cytotoxic effects on MDA-MB-231 cells (a TNBC cell line) with a GI50 concentration of 13 μM. This compound significantly reduced viable cell numbers and altered cell cycle phases, suggesting its role in cell proliferation inhibition .
  • Case Studies :
    • In a recent study involving the treatment of MDA-MB-231 cells with a thieno[3,2-b]pyridine derivative, researchers observed a significant reduction in cellular proliferation and an increase in cells arrested in the G0/G1 phase after 48 hours of treatment. The study utilized assays such as trypan blue exclusion and bromodeoxyuridine incorporation to assess viability and proliferation respectively .
    • Another investigation into metabolic profiling revealed that treatment with certain thieno[3,2-b]pyridine compounds altered metabolic pathways associated with glycolysis and energy metabolism in cancer cells. This change was linked to a decrease in cancer stem cell fractions, further supporting the anticancer potential of these compounds .

Comparative Analysis

The biological activity of 7-Iodothieno[3,2-b]pyridine can be compared with other related compounds:

CompoundAnticancer ActivityMechanism of ActionReference
7-Iodothieno[3,2-b]pyridineHighInhibits VEGFR-2 and Src kinase
7-Bromothieno[3,2-b]pyridineModerateSimilar targets as above
Thieno[3,2-b]pyridineLowLess specificity in action

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